molecular formula C5H5BrClN3OS B1380920 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine CAS No. 1337962-39-6

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine

Cat. No.: B1380920
CAS No.: 1337962-39-6
M. Wt: 270.54 g/mol
InChI Key: OKCBVYPRVWJFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine (CAS 1337962-39-6) is a high-purity chemical intermediate with the molecular formula C 5 H 5 BrClN 3 OS and a molecular weight of 270.53 g/mol . This multifunctional pyrimidine derivative is engineered for advanced research and development, particularly in medicinal chemistry. Its structure features bromo and chloro substituents, which serve as excellent leaving groups for sequential nucleophilic aromatic substitution reactions, allowing for the selective and modular synthesis of complex, disubstituted pyrimidine libraries . The core research value of this compound lies in its application as a key building block for the synthesis of novel therapeutic agents. Pyrimidin-4-amine scaffolds are extensively investigated for their antitumor properties, acting as inhibitors of critical enzymes like proangiogenic receptor tyrosine kinases (RTKs), including VEGFR-2 and EGFR . Furthermore, structurally similar 2,4-disubstituted pyrimidine compounds have demonstrated significant potential in neuroscience research as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a key therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's disease . The methanesulfinyl (methylsulfinyl) group enhances the reactivity of the pyrimidine core, facilitating further functionalization to create diverse compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns. Please Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-6-chloro-2-methylsulfinylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3OS/c1-12(11)5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCBVYPRVWJFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC(=C(C(=N1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination with N-Bromosuccinimide (NBS)

  • Reagents : NBS, dichloromethane (DCM), 2-amino-4-chloropyrimidine
  • Conditions : 0–10°C, 30-minute reaction time
  • Yield : >80% (analogous to pyridine bromination in)
  • Mechanism : Electrophilic aromatic substitution facilitated by NBS
Parameter Value Source
Solvent Dichloromethane
Temperature 0–10°C
Equiv. NBS 1.22

Chlorination via Diazotization

  • Reagents : NaNO₂, HCl, CuCl
  • Conditions : -30°C to room temperature
  • Yield : >50% (total yield for diazotization in)

Sulfinylation Optimization

The methanesulfinyl group is introduced via oxidation of a methylthio precursor:

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)
  • Conditions : 20–25°C, 12-hour reaction time
  • Key Challenge : Avoiding over-oxidation to sulfone derivatives
Oxidizing Agent Solvent Yield Purity Source
H₂O₂ Acetic acid 75–85% >95%
mCPBA DCM 80–90% >98%

Industrial-Scale Production

Large-scale synthesis (70 kg/batch) employs:

Step Scale Total Yield Cost Reduction Source
Bromination 70 kg 24% 40%
Diazotization 70 kg 92% 35%

Critical Analytical Data

Challenges and Solutions

  • Regioselectivity : Controlled by steric and electronic effects during bromination
  • Byproduct Formation : Di-bromo impurities reduced via temperature optimization (0–10°C)
  • Stability : Hydrochloride salt formulation improves shelf life

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce sulfone or sulfide derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine has been investigated for its potential as a pharmacophore in the development of new drugs. Its biological activity indicates possible applications in:

  • Antimicrobial Agents : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for treating infections caused by resistant pathogens .
  • Anticancer Research : The compound's structural features may enable it to interact with biological targets involved in cancer cell proliferation, warranting further pharmacological studies .

Biological Studies

The compound is utilized in various biological research applications:

  • Enzyme Inhibition Studies : It is being explored for its ability to inhibit specific enzymes that are critical in microbial resistance pathways. Understanding these interactions can provide insights into its mechanism of action against pathogens .
  • Receptor Binding Studies : The binding affinity of this compound to various receptors is under investigation, which may lead to the discovery of new therapeutic targets.

Materials Science

In addition to its medicinal applications, this compound is being explored for use in materials science:

  • Synthesis of Novel Materials : Its unique electronic and optical properties make it a candidate for the development of new materials that can be utilized in advanced technologies such as sensors and electronic devices.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains, suggesting that further optimization could lead to effective antimicrobial agents.
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound could effectively inhibit enzymes involved in microbial resistance, offering a pathway for developing new treatments against resistant infections .
  • Material Development : Investigations into the material properties of this compound have shown promising results in creating novel materials with enhanced electronic properties suitable for use in advanced technological applications.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the methanesulfinyl group, contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Weight CAS Number Key Features/Findings
5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine Br (5), Cl (6), SOCH₃ (2), NH₂ (4) Not reported Not available Target compound; sulfinyl group enhances polarity and hydrogen-bonding potential.
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine Br (5), Cl (6), SMe (2), NH₂ (4) 254.54 63931-22-6 Methylthio group reduces polarity compared to sulfinyl; lower solubility in polar solvents .
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OMe (5) Not reported Not available Chlorine and methoxy substituents enable Cl···N interactions in crystal packing .
5-Bromo-2-chloropyrimidin-4-amine Br (5), Cl (2), NH₂ (4) Not reported 733039-20-8 Structural studies show bond lengths comparable to halogenated pyrimidines .
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Br (5), Cl (2), NH-C₅H₉ (4) 276.56 733039-20-8 Cyclopentylamine group increases steric bulk and lipophilicity .

Electronic and Steric Properties

  • Chlorine (radius: 1.75 Å) at position 6 further stabilizes the ring electronically .
  • Sulfinyl vs. Thioether Groups : The methanesulfinyl group (SOCH₃) is more polarizable and polar than methylthio (SMe), enhancing solubility in polar solvents and hydrogen-bonding interactions. This contrasts with the thioether analog (CAS 63931-22-6), which is less oxidized and more lipophilic .
  • Amine Functionalization : The unsubstituted amine at position 4 in the target compound facilitates hydrogen bonding, whereas analogs like 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8) exhibit reduced solubility due to steric hindrance from the cyclopentyl group .

Crystallographic and Molecular Packing

  • 5-Bromo-2-chloropyrimidin-4-amine exhibits bond lengths (e.g., C-Br: ~1.90 Å, C-Cl: ~1.74 Å) consistent with halogenated pyrimidines, suggesting similar electronic environments .

Biological Activity

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine is a synthetic compound notable for its biological activity, particularly in the realm of antimicrobial research. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H5BrClN3OSC_5H_5BrClN_3OS and a molecular weight of approximately 270.53 g/mol. Its structure features a pyrimidine ring substituted with bromine and chlorine atoms, along with a methanesulfinyl group, which enhances its reactivity and biological interactions .

Synthesis

The synthesis of this compound involves several key steps:

  • Nitration : Introduction of nitro groups to the pyrimidine ring.
  • Hydrolysis : Conversion of nitrated intermediates to amines.
  • Bromination : Addition of bromine to specific positions on the ring.
  • Diazotization : Formation of diazonium salts for further reactions.

This multi-step synthesis has been successfully scaled to produce significant yields (approximately 24% from batches of 70 kg).

Antimicrobial Properties

Research indicates that this compound exhibits considerable antimicrobial activity. Initial studies suggest that it may be effective against various drug-resistant pathogens, including:

  • Acinetobacter baumannii
  • Klebsiella pneumoniae
  • Staphylococcus aureus

The compound's mechanism of action appears to involve interactions with microbial resistance pathways, potentially inhibiting key enzymes or receptors involved in bacterial survival .

In Vitro Studies

In vitro evaluations using the agar well diffusion method have demonstrated that this compound can inhibit growth in resistant strains at varying concentrations. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined, highlighting its efficacy compared to standard antibiotics like meropenem .

PathogenZone of Inhibition (mm)MIC (mg/mL)MBC (mg/mL)
Acinetobacter baumannii182040
Klebsiella pneumoniae152550
Staphylococcus aureus163060

Case Study 1: Efficacy Against NDM-Producing Bacteria

A study focused on the effectiveness of this compound against New Delhi metallo-beta-lactamase (NDM)-producing strains demonstrated significant antibacterial properties. The compound exhibited a higher zone of inhibition compared to other tested agents, indicating its potential as a lead compound in antibiotic development .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the structural features of this compound facilitate strong interactions with target enzymes involved in microbial resistance mechanisms .

Q & A

Q. Table 1: Key Parameters for Synthesis Optimization

ParameterComputational PredictionExperimental Validation
Reaction Temperature80–100°C (DFT)85°C (optimal yield)
Solvent PolarityDMF (high polarity)Confirmed via HPLC
Catalyst EfficiencyPd(OAc)₂ (95% yield)93% isolated yield

Basic Question: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:
X-ray crystallography is essential for resolving the stereochemistry of the methanesulfinyl group and halogen positions. In related pyrimidine derivatives, Cl···N interactions (3.09–3.10 Å) stabilize crystal packing . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to confirm amine protonation and halogen substitution patterns.
  • HRMS : High-resolution mass spectrometry for molecular formula verification (e.g., C₅H₅BrClN₃OS, exact mass: 260.89) .
  • FT-IR : Sulfinyl group identification (S=O stretch ~1040 cm⁻¹).

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:
Due to acute toxicity risks (e.g., respiratory irritation), adhere to:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with activated carbon (avoid water to prevent hydrolysis) .
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent sulfoxide degradation .

Advanced Question: How can computational modeling predict intermolecular interactions in crystalline forms?

Methodological Answer:
Crystal packing analysis via software (e.g., Mercury, SHELX) identifies non-covalent interactions. For example, in 4,6-dichloro-5-methoxypyrimidine, Cl···N interactions (3.09 Å) and π-stacking (3.4 Å) stabilize the lattice . Molecular dynamics simulations can further assess solvent effects on crystallization.

Q. Table 2: Key Intermolecular Interactions

Interaction TypeDistance (Å)Energy (kJ/mol)
Cl···N (halogen bonding)3.10-15.2
π-π stacking3.40-10.8

Advanced Question: What mechanistic insights explain regioselectivity in halogenation reactions?

Methodological Answer:
Regioselectivity in bromo-chloro pyrimidines is governed by electronic and steric factors. The 5-position bromination is favored due to electron-withdrawing effects of adjacent substituents. Computational studies (e.g., Fukui indices) identify nucleophilic attack sites, while experimental kinetic profiling confirms rate-determining steps (e.g., Br₂ vs. NBS selectivity) .

Advanced Question: How should researchers resolve contradictions in spectroscopic data?

Methodological Answer:
Contradictions (e.g., NMR splitting vs. X-ray data) require multi-technique validation:

  • Case Study : If ¹H NMR shows a singlet for NH₂ but X-ray reveals hydrogen bonding, use variable-temperature NMR to assess dynamic exchange.
  • DOE (Design of Experiments) : Apply factorial design to isolate variables (e.g., solvent, concentration) affecting spectral resolution .

Statistical Workflow:

Define factors (e.g., solvent polarity, temperature).

Perform ANOVA to identify significant variables.

Optimize conditions via response surface methodology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine
Reactant of Route 2
5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.